N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-Butyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole derivative characterized by a 2-oxoacetamide backbone substituted with an N-butyl group at the amide nitrogen and an indol-3-yl moiety. Indole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antiviral, and receptor-modulating properties . This compound has been investigated for its interaction with GABA(A) receptors (Ki = 1175 nM for GABRA1) , though its activity is less potent compared to nitro-substituted analogs .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-8-15-14(18)13(17)11-9-16-12-7-5-4-6-10(11)12/h4-7,9,16H,2-3,8H2,1H3,(H,15,18) |
InChI Key |
XTLXOIBNXHXNBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Indole-3-yl-oxoacetamides
N-Substituted Adamantane Derivatives
A series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compounds 5a–y ) exhibit enhanced cytotoxicity compared to the N-butyl analog. For instance:
- Compound 5r : Demonstrated potent anti-proliferative activity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) via caspase-8-dependent apoptosis .
- Compound 5f : Showed selectivity for HeLa cervical cancer cells (IC50 = 17.65 ± 1.54 µM) .
The adamantane group improves lipophilicity and target binding, enhancing cytotoxicity over the N-butyl variant .
Nitro-Substituted Analogs
- N-Butyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide: Exhibits a 9.4-fold higher GABRA1 affinity (Ki = 125 nM) than the non-nitro parent compound, highlighting the importance of electron-withdrawing groups at the indole 5-position .
- N-Benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide : Further increased potency (Ki = 65 nM), suggesting synergistic effects of nitro and benzyl groups .
Halogenated Derivatives
Structural and Functional Insights
Hydrogen Bonding and Conformation
The non-methylated 2-oxoacetamide group in N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide allows for hydrogen bonding, influencing its conformational stability and solubility.
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